Orotic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQPEWDEAKTCGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4 | |
| Record name | OROTIC ACID | |
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| Record name | orotic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Orotic_acid | |
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DSSTOX Substance ID |
DTXSID0025814 | |
| Record name | Orotic acid | |
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Molecular Weight |
156.10 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Orotic acid appears as white crystals or crystalline powder. (NTP, 1992), Yellow liquid with a mild fatty ester odor; [Ethox MSDS], Solid | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), In water, 1,820 mg/L at 25 °C, 1.82 mg/mL at 18 °C | |
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Color/Form |
Crystals | |
CAS No. |
65-86-1, 61791-00-2 | |
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| Record name | Orotic acid [INN:BAN:JAN] | |
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| Record name | 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo- | |
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Melting Point |
653 to 655 °F (NTP, 1992), 345-346 °C, 345.5 °C | |
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| Record name | Orotic acid | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Orotic acid can be synthesized through several methods. One common method involves the oxidation of 4-methyluracil with potassium ferricyanide in an ammoniacal solution, followed by hydrolysis of the resulting amide to the acid . Another method involves the reaction of glyoxylic acid with acetylhydantoin in water under controlled pH conditions .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Microorganisms such as Corynebacterium ammoniagenes and Saccharomyces cerevisiae can be used to produce this compound as an intermediate in the biosynthesis of pyrimidine nucleotides .
Chemical Reactions Analysis
Types of Reactions: Orotic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can form esters and salts with metals such as potassium, ammonium, and iron .
Common Reagents and Conditions:
Oxidation: Potassium ferricyanide in ammoniacal solution.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Reaction with hydrazine to form hydrazones.
Major Products:
Esters: Formed by reacting this compound with alcohols.
Salts: Potassium orotate, ammonium orotate, and iron orotate.
Hydrazones: Formed by reacting this compound with hydrazine derivatives.
Scientific Research Applications
Clinical Diagnostics
1.1 Urinary Orotic Acid Measurement
This compound is primarily utilized as a biochemical marker for diagnosing hereditary metabolic disorders, particularly orotic aciduria. This condition results from deficiencies in enzymes involved in pyrimidine metabolism, such as uridine monophosphate synthase (UMPS). Elevated levels of urinary this compound can indicate metabolic dysfunctions, including:
- Hereditary Orotic Aciduria : Characterized by symptoms such as megaloblastic anemia and developmental delays, this rare genetic disorder is linked to mutations in the UMPS gene. Newborn screening programs have successfully identified cases through elevated this compound levels in dried blood spots (DBS) .
- Urea Cycle Disorders : Patients with conditions like ornithine carbamoyltransferase deficiency also exhibit increased urinary this compound levels, aiding in differential diagnosis .
Table 1: Clinical Conditions Associated with Elevated this compound Levels
| Condition | Key Symptoms | Diagnostic Method |
|---|---|---|
| Hereditary Orotic Aciduria | Megaloblastic anemia, growth retardation | Urinary this compound measurement |
| Urea Cycle Disorders | Hyperammonemia, neurological deficits | Urinary organic acid analysis |
| Ornithine Carbamoyltransferase Deficiency | Increased urinary this compound excretion | Genetic testing and biochemical assays |
Metabolic Research
2.1 Insights into Metabolic Pathways
Research has demonstrated that this compound plays a crucial role in understanding metabolic pathways related to nucleotide synthesis and energy metabolism. Studies have shown that:
- This compound accumulation can lead to insulin resistance and hypertension due to impaired endothelial function .
- The compound's effects on neurogenesis have been investigated, revealing that it may enhance ribosomal activity and protein synthesis in neuronal cultures .
2.2 Case Study: this compound-Induced Hypertension
A study investigated the relationship between orotic aciduria and hypertension. The findings indicated that OA contributes to vascular insulin resistance by inhibiting nitric oxide production in endothelial cells, leading to increased systolic blood pressure .
Therapeutic Applications
3.1 Nutritional Supplementation
Historically classified as "vitamin B13," this compound is recognized for its role in enhancing pyrimidine nucleotide availability. It has been studied for its potential benefits in:
Mechanism of Action
Orotic acid exerts its effects primarily through its role as a precursor in the biosynthesis of pyrimidine nucleotides. It is converted to orotidine-5’-monophosphate by the enzyme orotate phosphoribosyltransferase, which is then further converted to uridine monophosphate. This pathway is crucial for the synthesis of RNA and DNA . Additionally, this compound has been shown to improve myocardial energy supply and protect against ischemic damage by increasing the availability of nucleotide precursors .
Comparison with Similar Compounds
Table 1: Comparative Uptake and Utilization of Pyrimidine Precursors
Enzymatic Interactions and Inhibition
- Orotidylic Acid Pyrophosphorylase: this compound’s conversion to UMP is competitively inhibited by 5-azathis compound (IC₅₀: 6 × 10⁻⁷ M), which is 300-fold more potent than 5-azauracil in liver extracts .
- Uridine Kinase/Phosphorylase : Lung tissue exhibits higher uridine kinase activity, favoring uridine utilization, while liver relies on this compound due to elevated aspartate transcarbamylase and orotidine 5′-phosphate decarboxylase levels .
Table 2: Pathological and Metabolic Outcomes
Pharmacokinetic and Therapeutic Differences
- Permeability : 5-Fluorouracil achieves higher intracellular concentrations than this compound in Ehrlich ascites cells, partly due to enhanced membrane transport .
Biological Activity
Orotic acid (OA), a pyrimidine derivative, plays a significant role in nucleotide metabolism and has garnered attention for its biological activities, particularly in the context of cancer therapy and metabolic disorders. This article presents a comprehensive overview of the biological activity of this compound, including its effects on cell viability, apoptosis, and its implications in metabolic disorders such as orotic aciduria.
This compound is a naturally occurring compound that serves as a precursor in the biosynthesis of pyrimidine nucleotides. It is involved in various metabolic pathways and has been implicated in several physiological and pathological conditions. Recent research highlights its dual role as both a potential therapeutic agent and a biomarker for metabolic disorders.
2.1 Apoptosis Induction
Recent studies have demonstrated that this compound can induce apoptotic death in specific tumor cells. For instance, research focused on ovarian granulosa tumor cells revealed that treatment with OA at concentrations ranging from 10 to 250 μM led to reduced cell viability and increased caspase-3/7 activity, indicating the induction of apoptosis . In contrast, normal ovarian granulosa cells exhibited enhanced proliferation and mitochondrial activity without triggering apoptosis when treated with lower concentrations of OA (10 and 100 μM) .
2.2 Mitochondrial Activity
This compound has been shown to enhance mitochondrial function in certain cell types. In normal ovarian granulosa cells, OA treatment resulted in increased mitochondrial activity as assessed by JC-1 staining, which measures mitochondrial membrane potential . This suggests that OA may promote cellular energy metabolism under specific conditions.
3.1 Orotic Aciduria
Orotic aciduria is a metabolic disorder characterized by excessive excretion of this compound in urine, often due to deficiencies in enzymes involved in pyrimidine metabolism, such as uridine monophosphate synthetase (UMPS). A case study detailed the clinical presentation of patients with orotic aciduria, highlighting symptoms such as megaloblastic anemia and developmental delays . The management of these patients often includes uridine supplementation to mitigate symptoms associated with low pyrimidine levels.
Table 1: Clinical Findings in Orotic Aciduria
| Patient ID | Symptoms | Enzyme Activity (OMPDC/OPRT) | Urinary this compound (g/g creatinine) | Treatment |
|---|---|---|---|---|
| 1 | Megaloblastic anemia | 0.02 / 0.96 | 3.89 | Oral uridine therapy |
| 2 | Growth delays | Low | Elevated | Nutritional support |
| 3 | Developmental delays | Very low | High | Uridine supplementation |
4.1 Genetic Mutations and Orotic Aciduria
A notable case study identified a novel missense mutation in the UMPS gene associated with orotic aciduria, leading to symptoms such as epilepsy and intellectual disability . Genetic screening revealed that heterozygous alterations in UMPS were common among affected individuals, suggesting a hereditary component to the disorder.
4.2 Heterozygous Carriers
Another study examined mild orotic aciduria in heterozygous individuals without significant clinical symptoms . Despite the presence of orotic aciduria, these individuals exhibited normal developmental milestones, indicating that not all carriers display overt clinical manifestations.
5. Conclusion
This compound exhibits significant biological activity with implications for both therapeutic applications and metabolic disorders. Its ability to induce apoptosis in tumor cells while enhancing mitochondrial activity in normal cells underscores its potential as a dual-action compound in cancer therapy. Furthermore, understanding the genetic basis of orotic aciduria provides insights into its clinical management and the importance of early intervention through dietary supplementation.
Q & A
Basic Research Questions
Q. What standardized analytical methods are recommended for quantifying orotic acid in biological samples, and how do their detection limits compare?
- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection and tandem mass spectrometry (MS/MS) are widely used. MS/MS offers superior sensitivity (detection limits of 0.1–1.0 µM in dried blood spots) and specificity, particularly in newborn screening for hereditary orotic aciduria . Gas chromatography-mass spectrometry (GC-MS) is less common due to derivatization requirements. Validate methods using spiked matrices and inter-laboratory comparisons to ensure reproducibility .
Q. Which experimental models are most effective for studying this compound’s role in urea cycle disorders?
- Methodological Answer: Knockout murine models for UMPS (uridine monophosphate synthetase) deficiency replicate human hereditary orotic aciduria and allow investigation of nucleotide salvage pathways. In vitro hepatocyte cultures are used to assess this compound’s inhibition of carbamoyl phosphate synthetase. For translational studies, combine these with metabolomic profiling to track urea cycle intermediates .
Q. How does this compound interact with enzymes in the pyrimidine biosynthesis pathway, and what techniques validate these interactions?
- Methodological Answer: this compound is a substrate for UMPS, converting to UMP. Enzyme kinetics (e.g., Km and Vmax measurements) using purified UMPS and isotopic labeling (e.g., <sup>14</sup>C-orotic acid) clarify substrate specificity. X-ray crystallography and molecular docking further map binding interactions. Cross-validate findings with genetic knockout models to confirm functional roles .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s utility as a biomarker across metabolic disorders?
- Methodological Answer: Context-dependent variability (e.g., elevated in OTC deficiency but normal in CPS1 deficiency) necessitates stratified cohort studies. Use multivariate regression to control for confounding factors (e.g., diet, comorbidities). Combine urinary this compound levels with genetic testing (e.g., UMPS or OTC variants) and stable isotope tracers to distinguish primary vs. secondary metabolic disruptions .
Q. What statistical approaches mitigate heterogeneity in population-level this compound data?
- Methodological Answer: Apply mixed-effects models to account for inter-individual variability in metabolic studies. For skewed distributions (common in metabolic datasets), use non-parametric tests or log transformations. Meta-analyses require stringent inclusion criteria (e.g., standardized assay protocols) to minimize inter-study variability .
Q. What are best practices for designing clinical trials investigating this compound supplementation’s effects on nucleotide biosynthesis?
- Methodological Answer: Precisely characterize the test article (e.g., quantify this compound purity via NMR or LC-MS). Include placebo-controlled, double-blinded arms and measure downstream metabolites (e.g., UMP, ATP). Use adaptive trial designs to adjust dosing based on interim pharmacokinetic data. Report compliance metrics (e.g., pill counts, biomarker validation) to reduce bias .
Q. How can multi-omics approaches enhance understanding of this compound’s pleiotropic effects?
- Methodological Answer: Integrate transcriptomics (RNA-seq of hepatic tissue), proteomics (UMPS expression levels), and metabolomics (UMP/ATP ratios) to map systemic impacts. Machine learning algorithms (e.g., random forests) identify key pathways modulated by this compound. Validate findings using CRISPR-Cas9-edited cell lines to isolate specific genetic contributions .
Methodological Notes
- Data Reprodubility : Cross-validate findings using orthogonal methods (e.g., MS/MS and enzymatic assays for this compound quantification) .
- Ethical Reporting : Disclose assay limitations (e.g., cross-reactivity in immunoassays) and pre-register trial protocols to reduce publication bias .
- Resource Allocation : Prioritize high-sensitivity MS/MS in resource-limited settings for newborn screening, as false negatives carry severe clinical consequences .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
